1-Methyl-4-nitro-3-vinyl-1h-pyrazole
Description
1-Methyl-4-nitro-3-vinyl-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by a methyl group at position 1, a nitro group at position 4, and a vinyl substituent at position 2. This compound is structurally significant due to the electron-withdrawing nitro group, which enhances reactivity in electrophilic substitution and cyclization reactions.
Properties
IUPAC Name |
3-ethenyl-1-methyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-5-6(9(10)11)4-8(2)7-5/h3-4H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCDIYHADVSXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-3-vinyl-1h-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-3-vinyl-1h-pyrazole with nitric acid can introduce the nitro group at the 4-position. Another method involves the use of hydrazine derivatives and carbonyl compounds to form the pyrazole ring, followed by nitration to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions. The process requires careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-3-vinyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-nitro-3-vinyl-1h-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-3-vinyl-1h-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The vinyl group can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Nitro Group Position
- 1-Methyl-4-nitro-3-vinyl-1H-pyrazole vs. 1-Nitro-4-phenylpyrazole (1i) :
The nitro group at position 4 in the target compound contrasts with 1-nitro derivatives like 1i (). Nitro at position 1 (N1) reduces aromaticity due to conjugation with the pyrazole ring, whereas nitro at position 4 (C4) stabilizes the ring through resonance, enhancing electrophilic substitution at adjacent positions .
Vinyl vs. Alkyl/Functional Groups
- This compound vs. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ():
Replacing the vinyl group with a propyl chain and a carboxylic acid at position 5 (as in the Sildenafil impurity) reduces electrophilicity but increases hydrogen-bonding capacity, affecting solubility and biological activity .
Pyrazole-Thiophene Hybrids
- Compound 7b (): A bis-pyrazole-thieno[2,3-b]thiophene hybrid with nitro and vinyl groups.
Triazole-Pyrazole Hybrids
- Compound 21he (): A triazole-pyrazole hybrid synthesized via click chemistry. The presence of a triazole ring introduces hydrogen-bonding sites, enhancing binding affinity in medicinal chemistry compared to the vinyl group’s planar geometry in the target compound .
Physicochemical Properties
Spectroscopic and Analytical Data
IR Spectroscopy :
NMR Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
